3-Fluoro-N-isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
3-Fluoro-N-isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a fluorine atom, an isobutyl group, and a dioxaborolane moiety attached to a benzamide core. It is commonly used as an intermediate in the synthesis of various organic compounds and has applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-fluoro-N-(2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO3/c1-11(2)10-20-15(21)12-7-8-13(14(19)9-12)18-22-16(3,4)17(5,6)23-18/h7-9,11H,10H2,1-6H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIRNXULJGGZRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NCC(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Fluoro-N-isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Substitution Reaction: The starting material, 3-fluorobenzoic acid, undergoes a substitution reaction with isobutylamine to form 3-fluoro-N-isobutylbenzamide.
Borylation: The resulting benzamide is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst to introduce the dioxaborolane group.
The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to facilitate the reactions .
Chemical Reactions Analysis
3-Fluoro-N-isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The dioxaborolane group can be oxidized to form the corresponding boronic acid, which can further react with various electrophiles.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Fluoro-N-isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is utilized in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds
Mechanism of Action
The mechanism of action of 3-Fluoro-N-isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The fluorine atom can influence the electronic properties of the benzene ring, affecting its reactivity in substitution reactions .
Comparison with Similar Compounds
Similar compounds to 3-Fluoro-N-isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide include other boronic esters and benzamides with different substituents. Some examples are:
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an isobutyl group.
N-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Lacks the fluorine atom, which can affect its reactivity and applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Contains a nitrile group instead of an amide, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
